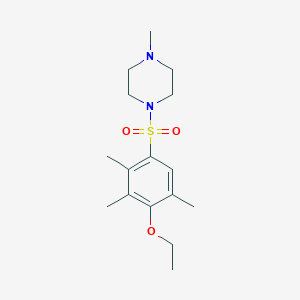
1-((4-Ethoxy-2,3,5-trimethylphenyl)sulfonyl)-4-methylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((4-Ethoxy-2,3,5-trimethylphenyl)sulfonyl)-4-methylpiperazine, also known as ETP-101, is a compound that has been studied for its potential therapeutic uses in various diseases. It belongs to the class of sulfonamide compounds and has shown promising results in preclinical studies.
作用机制
The mechanism of action of 1-((4-Ethoxy-2,3,5-trimethylphenyl)sulfonyl)-4-methylpiperazine involves its ability to target specific signaling pathways and receptors in the body. In cancer, this compound inhibits the activity of certain enzymes and proteins that are involved in cell growth and proliferation. In Alzheimer's disease, this compound reduces inflammation and oxidative stress by targeting specific receptors in the brain. In neuropathic pain, this compound reduces pain sensitivity by targeting specific receptors in the nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In cancer, this compound inhibits the activity of certain enzymes and proteins that are involved in cell growth and proliferation, leading to reduced tumor growth. In Alzheimer's disease, this compound reduces inflammation and oxidative stress in the brain, leading to improved cognitive function. In neuropathic pain, this compound reduces pain sensitivity by targeting specific receptors in the nervous system.
实验室实验的优点和局限性
1-((4-Ethoxy-2,3,5-trimethylphenyl)sulfonyl)-4-methylpiperazine has several advantages for lab experiments, including its high yield synthesis method and its ability to target specific signaling pathways and receptors in the body. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity and its limited solubility in certain solvents.
未来方向
There are several future directions for research on 1-((4-Ethoxy-2,3,5-trimethylphenyl)sulfonyl)-4-methylpiperazine. In cancer, future studies could focus on optimizing the dosage and delivery methods of this compound to improve its efficacy and reduce potential toxicity. In Alzheimer's disease, future studies could focus on the long-term effects of this compound on cognitive function and its potential to slow disease progression. In neuropathic pain, future studies could focus on the development of novel this compound analogs with improved solubility and reduced toxicity. Overall, this compound has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent for various diseases.
合成方法
The synthesis of 1-((4-Ethoxy-2,3,5-trimethylphenyl)sulfonyl)-4-methylpiperazine involves several steps, starting from the reaction of 4-ethyl-2,3,5-trimethylphenol with chlorosulfonic acid to form the corresponding sulfonic acid. This is followed by the reaction of the sulfonic acid with 4-methylpiperazine to obtain this compound in high yield.
科学研究应用
1-((4-Ethoxy-2,3,5-trimethylphenyl)sulfonyl)-4-methylpiperazine has been studied for its potential therapeutic uses in various diseases, including cancer, Alzheimer's disease, and neuropathic pain. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In Alzheimer's disease, this compound has been studied for its potential to improve cognitive function by reducing inflammation and oxidative stress. In neuropathic pain, this compound has been shown to reduce pain sensitivity by targeting specific receptors in the nervous system.
属性
IUPAC Name |
1-(4-ethoxy-2,3,5-trimethylphenyl)sulfonyl-4-methylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-6-21-16-12(2)11-15(13(3)14(16)4)22(19,20)18-9-7-17(5)8-10-18/h11H,6-10H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXSGGWBUXLPSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

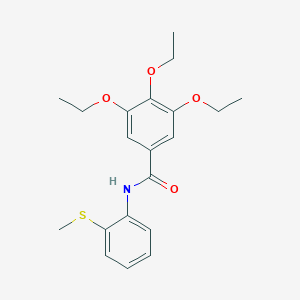
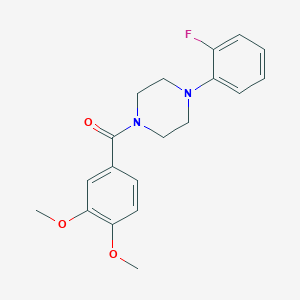
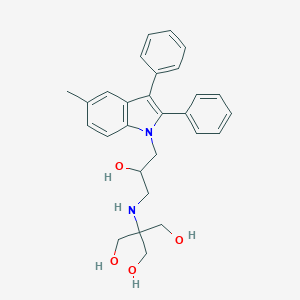
![ethyl 1-benzyl-5-(2-hydroxy-3-{[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino}propoxy)-2-methyl-1H-indole-3-carboxylate](/img/structure/B503019.png)

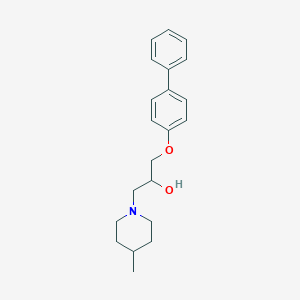
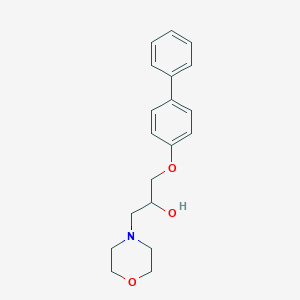
![9-{3-[(2-furylmethyl)amino]-2-hydroxypropyl}-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B503027.png)
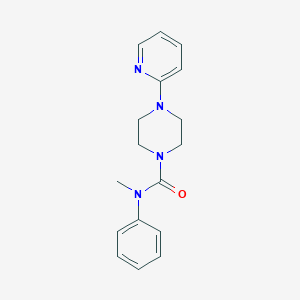

![N-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B503033.png)
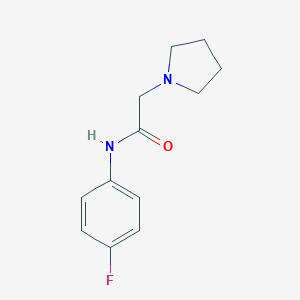
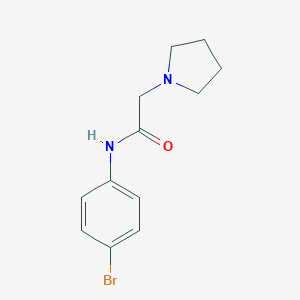
![1-[(4-Methyl-1-piperidinyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B503039.png)